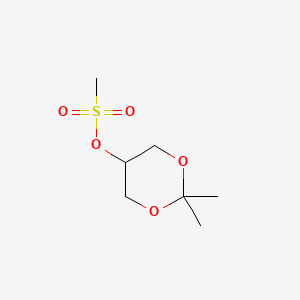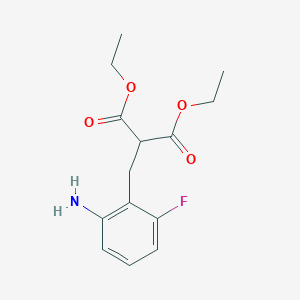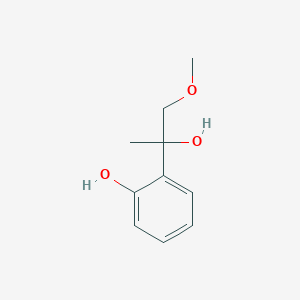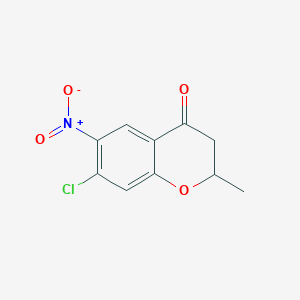![molecular formula C18H15ClN2O2 B8386004 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloisoquinoline core substituted with a methyl group and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloisoquinoline core.
Substitution Reactions:
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the final compound. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrroloisoquinoline core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, 4-chlorobenzyl chloride, various halides.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted isoquinoline derivatives.
科学研究应用
8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: This compound is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
作用机制
The mechanism of action of 8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Quinoline-based compounds, such as quinine and its analogs, also exhibit similar chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of a pyrroloisoquinoline core with specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
属性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-8-methyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinoline-2,3-dione |
InChI |
InChI=1S/C18H15ClN2O2/c1-21-7-6-12-13(10-2-4-11(19)5-3-10)8-14-16(15(12)9-21)20-18(23)17(14)22/h2-5,8H,6-7,9H2,1H3,(H,20,22,23) |
InChI 键 |
SUMLVZKOCLISOS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)Cl)C(=O)C(=O)N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine](/img/structure/B8385927.png)




![1-Chloro-1-[(2-chlorophen yl)hydrazono]-2-propanone](/img/structure/B8385959.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)

![2-[Methyl(3-phenylpropanoyl)amino]butanoic acid](/img/structure/B8386010.png)
![(7-(Methylthio)[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8386016.png)

